(Pentafluoroethyl)benzene

Übersicht

Beschreibung

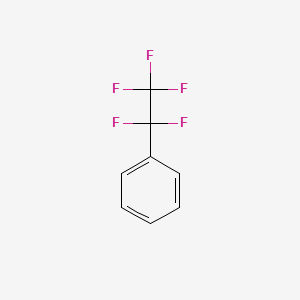

(Pentafluoroethyl)benzene is a compound with the CAS Number: 309-11-5 and a molecular weight of 196.12 . It is a benzene derivative where one of the hydrogen atoms in benzene is replaced by a pentafluoroethyl group .

Synthesis Analysis

The synthesis of (Pentafluoroethyl)benzene from Iodobenzene and Copper has been reported . The process involves the reaction of iodobenzene with copper and a (1,1,2,2,2-pentafluoroethyl) group .

Molecular Structure Analysis

The molecular structure of (Pentafluoroethyl)benzene consists of a benzene ring with a pentafluoroethyl group attached to it . The InChI code for this compound is 1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H .

Physical And Chemical Properties Analysis

(Pentafluoroethyl)benzene shares some properties with benzene and other benzene derivatives. Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Wissenschaftliche Forschungsanwendungen

Fluorophore Development

(Pentafluoroethyl)benzene: is utilized in the creation of single-benzene-based fluorophores (SBBFs). These fluorophores have applications in fluorescence-based materials and techniques, which are crucial in various basic research fields and industries . The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone makes it an ideal candidate for developing new SBBF derivatives in materials science.

Environmental Studies

Research on (Pentafluoroethyl)benzene also extends to environmental studies, particularly in understanding the behavior of persistent organic pollutants. Its structural similarity to certain perfluoroalkyl substances (PFAS) makes it a subject of study for the development of fluorine-free alternatives and the derivation of exposure limits .

Zukünftige Richtungen

Future research directions could focus on difluoromethylation, which involves the addition of a CF2H group to a molecule . This could potentially involve (Pentafluoroethyl)benzene and other similar compounds. The development of early, sensitive, and specific epigenetic biomarkers of benzolism may be the leading research fields of benzene-induced leukemia in the next few years .

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZEZPREAUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461582 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pentafluoroethyl)benzene | |

CAS RN |

309-11-5 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the thermal isomerization of hexakis(pentafluoroethyl)benzene unique?

A1: The thermal isomerization of hexakis(pentafluoroethyl)benzene (1) to its para-bonded isomer (2) stands out due to its clean, reversible nature in the gas phase. This characteristic allows for precise study of the equilibrium and kinetics involved. [, , ]

Q2: What are the key thermodynamic parameters determined for this isomerization?

A2: Research has revealed the following thermodynamic values for the isomerization of hexakis(pentafluoroethyl)benzene (1) to its para-bonded isomer (2): ΔH⊖ = 37.6 ± 0.3 kJ mol–1 and ΔS⊖ = 68.2 ± 0.5 J K–1 mol–1. [, ] These values provide crucial information about the energy difference between the two isomers and the entropy change during the transformation.

Q3: How does the reaction mechanism of this isomerization unfold?

A3: The isomerization is believed to follow a unimolecular pathway, likely involving a biradical intermediate. [, ] Evidence suggests that the rate-determining step involves an activated complex structurally similar to the para-bonded isomer (2) rather than the benzene form (1). []

Q4: What experimental conditions are crucial for this isomerization, and how was its unimolecular nature confirmed?

A4: The isomerization was observed in the gas phase within a temperature range of 457–602 K and a pressure range of 7–60 mmHg. [] To confirm the unimolecular nature, researchers demonstrated that packing the reaction vessel with glass tubes or introducing but-2-ene had no impact on the reaction rate. [] This finding indicates that the isomerization proceeds without influence from surface effects or collisional activation, solidifying the unimolecular mechanism.

Q5: How does UV irradiation affect hexakis(pentafluoroethyl)benzene?

A5: Unlike hexakis(trifluoromethyl)benzene, which yields a variety of valence-bond isomers upon UV irradiation, hexakis(pentafluoroethyl)benzene primarily forms the para-bonded benzene isomer when exposed to light with wavelengths above 270 nm. [] This selectivity highlights the influence of the pentafluoroethyl substituents on the photochemical reactivity of the benzene ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)